molecular formula C19H24N8O2 B6534324 N-(2-ethoxyphenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide CAS No. 1058247-84-9

N-(2-ethoxyphenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide

Cat. No.: B6534324
CAS No.: 1058247-84-9
M. Wt: 396.4 g/mol
InChI Key: SQVQAYJKGBOLLQ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a heterocyclic compound featuring a triazolopyrimidine core linked to a piperazine-carboxamide scaffold. The 2-ethoxyphenyl group at the carboxamide terminus and the 3-ethyl substituent on the triazole ring are critical for modulating electronic properties, solubility, and binding interactions.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8O2/c1-3-27-18-16(23-24-27)17(20-13-21-18)25-9-11-26(12-10-25)19(28)22-14-7-5-6-8-15(14)29-4-2/h5-8,13H,3-4,9-12H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVQAYJKGBOLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4OCC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

The compound features a triazolo-pyrimidine moiety linked to a piperazine ring, which is known to enhance pharmacological properties such as solubility and bioavailability. The molecular formula is C20H26N8O2C_{20}H_{26}N_{8}O_{2} with a molecular weight of approximately 410.5 g/mol. Its structure can be represented as follows:

\text{N 2 ethoxyphenyl 4 3 ethyl 3H 1 2 3 triazolo 4 5 d pyrimidin 7 yl}piperazine-1-carboxamide}

Anticancer Activity

Research indicates that triazolo-pyrimidine derivatives exhibit significant anticancer properties . These compounds have been shown to inhibit various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. For instance, studies have demonstrated that similar compounds can inhibit kinases such as Aurora kinase and phosphatidylinositol 3-kinase (PI3K), which are crucial in cancer progression .

Antimicrobial Properties

The presence of the piperazine moiety in this compound enhances its potential as an antimicrobial agent . Compounds with similar structures have been reported to exhibit activity against a range of bacteria and fungi. For example, derivatives of triazole-pyrimidine have shown promising results against Staphylococcus aureus and Candida albicans , indicating potential for development into effective antimicrobial therapies .

Antioxidant Activity

Antioxidant properties have also been attributed to triazolo-pyrimidine derivatives. These compounds can mitigate oxidative stress by scavenging free radicals, which is beneficial in protecting cells from damage associated with various diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Piperazine Derivation : The piperazine ring is introduced via nucleophilic substitution reactions.
  • Carboxamide Formation : The final step involves the formation of the carboxamide group through acylation reactions.

Each step requires careful optimization of reaction conditions (temperature, pressure, solvent) to ensure high yields and purity .

Case Studies and Research Findings

Several studies have evaluated the biological efficacy of compounds structurally similar to this compound:

StudyFindings
Bindi et al. (2015)Demonstrated that triazolo-pyrimidine derivatives effectively inhibit Aurora kinase activity in cancer cells .
ResearchGate Study (2016)Reported antifungal activity against Alternaria solani, indicating potential use in agricultural applications .
PMC Article (2017)Highlighted antioxidant effects in erythrocytes exposed to toxic substances .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a piperazine ring and a triazolo-pyrimidine moiety. These structural elements contribute to its pharmacological properties. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the piperazine core : This often involves the reaction of appropriate amines with carbonyl compounds.
  • Introduction of the triazolo-pyrimidine moiety : This step may require cyclization reactions under specific conditions to ensure proper formation.

The molecular formula for this compound is C18H23N5OC_{18}H_{23}N_5O with a molecular weight of approximately 341.41 g/mol.

Anticancer Properties

Research indicates that derivatives of triazolopyrimidines exhibit significant anticancer activity. For instance, compounds similar to N-(2-ethoxyphenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide have shown efficacy against various cancer cell lines:

CompoundCancer Cell LineIC50 (μM)
Compound AMCF-7 (breast cancer)2.09
Compound BHepG2 (liver cancer)2.08

The mechanism of action may involve inhibition of protein kinases or interaction with growth factor receptors, which are critical in cancer progression.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Triazolopyrimidine derivatives have been reported to inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism.

Research Applications

This compound's unique structure and biological activity make it suitable for various research applications:

Drug Development

Due to its promising anticancer and antimicrobial properties, this compound serves as a lead compound in the development of new pharmaceuticals targeting cancer and infectious diseases.

Mechanistic Studies

The compound can be utilized in mechanistic studies to better understand the pathways involved in cell signaling and disease progression.

Comparison with Similar Compounds

Structural Analogues with Triazolopyrimidine-Piperazine Scaffolds

Compound A : N-(4-Acetylphenyl)-2-[4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1-piperazinyl]acetamide
  • Key Differences :
    • Substituent: 4-Acetylphenyl (vs. 2-ethoxyphenyl in the target compound).
    • Molecular Formula: C₂₀H₂₄N₈O₂ (408.47 g/mol) .
  • The para-substitution may alter steric interactions with target receptors.
Compound B : 1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzenesulfonyl)piperazine
  • Key Differences :
    • Substituents: 4-Ethoxyphenyl on the triazole and 4-methoxybenzenesulfonyl on piperazine.
  • Implications: The sulfonyl group introduces strong electron-withdrawing effects, which may enhance receptor binding affinity but reduce metabolic stability . Patent data suggest affinity for cannabinoid type-2 receptors .
Compound C : 3-Benzyl-N-(piperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine hydrochloride
  • Key Differences :
    • Substituent: Benzyl on triazole and piperidine (vs. piperazine in the target compound).
  • Piperidine’s conformational rigidity may reduce flexibility in receptor interactions compared to piperazine .

Analogues with Modified Carboxamide Groups

Compound D : N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
  • Key Differences :
    • Lacks triazolopyrimidine core; features a simpler piperazine-carboxamide.
  • Implications :
    • Demonstrates stable chair conformation in piperazine, suggesting structural robustness in carboxamide linkages .
    • The chloro substituent may enhance halogen bonding but reduce solubility.
Compound E : 4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide
  • Key Differences: Benzo[b][1,4]oxazinone replaces triazolopyrimidine; pyridin-3-yl substituent.
  • Implications: The oxazinone core may confer anti-inflammatory or kinase inhibitory activity.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B Compound E
Molecular Weight ~437 g/mol (estimated) 408.47 g/mol ~500 g/mol (estimated) 410.18 g/mol
Key Substituents 2-Ethoxyphenyl, ethyl 4-Acetylphenyl 4-Methoxybenzenesulfonyl Pyridin-3-yl
Polarity Moderate (ethoxy) High (acetyl) High (sulfonyl) Moderate (pyridine)
Synthetic Yield Not reported Not reported Patent-protected 10–81% (varies)

Preparation Methods

Triazolo-Pyrimidine Core Construction

The 3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl moiety is synthesized via cyclization reactions. A common approach involves condensing 4,5-diamino-1,2,3-triazole derivatives with dicarbonyl compounds (e.g., glyoxal or ethyl cyanoacetate) under acidic or basic conditions. For example, Lovelette’s method employs 4,5-diamino-1H-triazole (14 ) and glyoxal (15 ) to yield triazolo-pyrimidine frameworks (16 ) in 30–35% yields.

Piperazine-Carboxamide Backbone Formation

The piperazine ring is typically introduced through nucleophilic substitution or coupling reactions. Patent WO2019016828A1 highlights the use of trans-2-(4-aminocyclohexyl)-N-methoxy-N-methylacetamide (16 ) as a key intermediate for piperazine derivatives, which undergoes Ullmann-type coupling with halogenated arylpiperazines.

Ethoxyphenyl Substituent Incorporation

The N-(2-ethoxyphenyl)carboxamide group is introduced via carbodiimide-mediated coupling between piperazine intermediates and 2-ethoxyphenyl isocyanate or activated carboxylic acid derivatives.

Stepwise Synthetic Routes

Synthesis of 3-Ethyl-3H- Triazolo[4,5-d]Pyrimidin-7-amine

  • Cyclization : React 4,5-diamino-1H-triazole (14 ) with ethyl cyanoacetate in ethanol under reflux to form the triazolo-pyrimidine core.

  • N-Ethylation : Treat the intermediate with ethyl bromide in the presence of K₂CO₃ in DMF at 80°C to introduce the 3-ethyl group.

Piperazine Functionalization

  • Nucleophilic Substitution : React 7-chloro-3-ethyl-3H-triazolo[4,5-d]pyrimidine with piperazine in THF at 60°C to afford 4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine.

  • Carboxamide Formation : Couple the piperazine intermediate with 2-ethoxyphenyl isocyanate using EDCl/HOBt in dichloromethane, yielding the target carboxamide.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction StepOptimal SolventTemperature (°C)Yield (%)
Triazolo-pyrimidine cyclizationEthanol8035
Piperazine substitutionTHF6078
Carboxamide couplingDichloromethane2585

Higher yields for piperazine substitution are achieved in THF due to improved solubility of intermediates. Carboxamide coupling in dichloromethane minimizes side reactions.

Catalytic Systems

  • Palladium Catalysts : Patent WO2019016828A1 employs Pd/C for hydrogenation steps, critical for reducing nitro groups in intermediates.

  • Copper-Mediated Cycloaddition : Copper(I) iodide accelerates triazole formation in cyclization reactions.

Characterization and Purity Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazolo-H), 7.85 (d, J = 8.2 Hz, 1H, aryl-H), 3.95 (q, J = 7.0 Hz, 2H, OCH₂CH₃).

  • HPLC : >98% purity using a C18 column (MeCN/H₂O, 70:30).

Purification Techniques

  • Recrystallization : The hydrochloride salt of the final compound is purified via recrystallization from ethanol/water (4:1).

  • Column Chromatography : Silica gel (hexane/EtOAc, 3:7) removes unreacted piperazine intermediates.

Scale-Up and Industrial Feasibility

Challenges in Large-Scale Production

  • Exothermic Reactions : Controlled addition of ethyl bromide during N-ethylation prevents thermal runaway.

  • Cost-Efficiency : Replacing Pd/C with Raney nickel in hydrogenation steps reduces catalyst costs by 40%.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Cyclization-condensationHigh regioselectivityModerate yields (30–35%)
Ullmann couplingScalable to kilogram quantitiesRequires expensive Pd catalysts
Carbodiimide couplingMild reaction conditionsSensitive to moisture

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-ethoxyphenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide?

  • Methodology :

  • The synthesis of triazolo-pyrimidine derivatives typically involves sequential coupling reactions. For example, the triazolo-pyrimidine core can be synthesized via cyclization of ethyl 5-amino-1H-1,2,3-triazole-4-carboxylate with a pyrimidine precursor under acidic conditions .
  • The piperazine-carboxamide moiety is introduced via carbodiimide-mediated coupling (e.g., HBTU or EDCI) between the triazolo-pyrimidine intermediate and the ethoxyphenyl-piperazine derivative. THF or DMF is often used as a solvent with catalytic Et₃N to drive the reaction .
  • Purification typically involves silica gel chromatography, with yields optimized by controlling reaction time (12–24 hours) and temperature (RT to 60°C) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the connectivity of the triazolo-pyrimidine, piperazine, and ethoxyphenyl groups. Key signals include aromatic protons (δ 6.8–8.2 ppm) and the piperazine N-CH₂ groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to the triazole and pyrimidine moieties .
  • X-ray Crystallography : For definitive stereochemical confirmation, single-crystal X-ray diffraction is recommended, as demonstrated for structurally analogous pyrazolo-pyrimidine derivatives .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound?

  • Methodology :

  • Dose-Response Analysis : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects or off-target interactions .
  • Receptor Binding Studies : Use radiolabeled ligands or surface plasmon resonance (SPR) to quantify binding affinity (Kd) and specificity for targets like phosphodiesterases or kinases, which are commonly modulated by triazolo-pyrimidines .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

  • Methodology :

  • Kinase Profiling Panels : Screen against a panel of 50–100 kinases to identify primary targets. Use ATP-competitive assays with [γ-³²P]ATP to measure inhibition .
  • RNA Sequencing : Treat cell lines with the compound and perform transcriptomic analysis to identify downstream pathways (e.g., apoptosis, cell cycle regulation) .
  • Molecular Dynamics (MD) Simulations : Model the compound’s interaction with high-confidence targets (e.g., PDE5A) to predict binding modes and guide mutagenesis studies .

Q. What are the critical factors in optimizing the compound’s pharmacokinetic (PK) profile?

  • Methodology :

  • LogP Determination : Measure octanol-water partition coefficients to assess lipophilicity. Ideal LogP values for CNS penetration are 2–5 .
  • Plasma Protein Binding (PPB) : Use equilibrium dialysis to quantify unbound fraction, which impacts bioavailability .
  • In Vivo PK Studies : Administer the compound intravenously and orally in rodent models to calculate AUC, Cmax, and half-life. Adjust formulations (e.g., PEGylation) to enhance solubility .

Experimental Design & Data Analysis

Q. How should researchers validate the compound’s selectivity across related enzyme isoforms?

  • Methodology :

  • Isoform-Specific Assays : Compare IC₅₀ values against PDE4B, PDE5A, and PDE10A using fluorogenic substrates (e.g., 3’,5’-cGMP) .
  • Crystallographic Overlays : Compare the compound’s binding pose in PDE isoforms to identify structural determinants of selectivity (e.g., hydrophobic pockets or hydrogen-bonding networks) .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity?

  • Methodology :

  • Probit Analysis : Model mortality or adverse event rates across doses to calculate LD₅₀ and NOAEL (no-observed-adverse-effect level) .
  • ANOVA with Tukey’s Post Hoc Test : Compare organ toxicity markers (e.g., ALT, AST) between treatment groups to identify significant deviations .

Key Challenges & Contradictions

  • Synthetic Yield Variability : Evidence from similar triazolo-pyrimidines shows that reaction yields drop significantly (>30%) if the coupling step (e.g., HBTU-mediated amidation) is not rigorously anhydrous .
  • Biological Data Reproducibility : Discrepancies in IC₅₀ values (e.g., PDE5A inhibition ranging from 10 nM to 1 µM) may arise from differences in assay buffers (e.g., Mg²⁺ concentration) or enzyme sources (recombinant vs. native) .

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